Physical and chemical properties of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester
Physical and chemical properties of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester
An In-Depth Technical Guide to 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester: Properties, Synthesis, and Applications
Executive Summary
This document provides a comprehensive technical overview of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester, a highly functionalized heterocyclic compound of significant interest to the pharmaceutical and chemical research sectors. As a versatile synthetic intermediate, its unique substitution pattern—featuring a bromine atom at the 4-position, an iodine atom at the 3-position, and a tert-butoxycarbonyl (Boc) protecting group on the indole nitrogen—offers a platform for complex molecular engineering. This guide details its physicochemical properties, predicted spectroscopic profile, chemical reactivity, proposed synthesis, and applications, with a focus on the causal reasoning behind its utility in modern drug discovery.
Introduction: A Versatile Scaffold for Chemical Innovation
The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. The strategic placement of functional groups on this ring system is paramount for modulating biological activity. 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester emerges as a particularly valuable building block due to the orthogonal reactivity of its key features:
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N-Boc Group : The tert-butoxycarbonyl (Boc) group serves as a robust protecting group for the indole nitrogen. This enhances the compound's stability and solubility in common organic solvents while preventing unwanted side reactions at the nitrogen atom. Crucially, it can be removed under specific acidic conditions, allowing for subsequent functionalization of the N-H position.[1][2][3]
-
C-3 Iodo Group : The carbon-iodine bond is the most labile site for metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck couplings. This allows for the selective introduction of new carbon-carbon or carbon-heteroatom bonds at the 3-position of the indole core.
-
C-4 Bromo Group : The carbon-bromine bond is also a handle for cross-coupling reactions but is generally less reactive than the C-I bond. This differential reactivity enables a sequential and site-selective strategy for molecular elaboration, a cornerstone of modern synthetic chemistry.
This trifecta of functionalities makes the title compound an ideal starting material for building diverse molecular libraries and synthesizing complex target molecules.
Caption: Chemical Structure of the Title Compound.
Physicochemical Properties
The physical and chemical characteristics of a compound dictate its handling, storage, and behavior in reactions. The properties of 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester are summarized below.
| Property | Value | Source |
| CAS Number | 406170-09-0 | [4] |
| Molecular Formula | C₁₃H₁₃BrINO₂ | [5] |
| Molecular Weight | 422.07 g/mol | Calculated |
| Appearance | Light Yellow or White Solid | [6] |
| XlogP | 4.6 | [7] |
| Hydrogen Bond Donors | 0 | [7] |
| Hydrogen Bond Acceptors | 2 | [7] |
| Rotatable Bonds | 2 | [7] |
The high XlogP value of 4.6 indicates significant lipophilicity, which is consistent with the presence of the large tert-butyl group and two halogen atoms.[7] This property suggests good solubility in nonpolar organic solvents such as dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate, a critical factor for its use in organic synthesis.[2]
Spectroscopic Profile: Verifying Molecular Identity
Predicted ¹H NMR (Proton Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
| ~ 7.8 - 8.0 | d | 1H | H-5 | Deshielded by the anisotropic effect of the aromatic ring and the inductive effect of the adjacent bromine atom. |
| ~ 7.2 - 7.4 | m | 2H | H-6, H-7 | Aromatic protons of the indole core, exhibiting complex splitting due to mutual coupling. |
| ~ 7.6 | s | 1H | H-2 | The C-2 proton of the indole ring, typically appearing as a singlet in 3-substituted indoles. |
| ~ 1.65 | s | 9H | -C(CH ₃)₃ | A characteristic strong singlet for the nine equivalent protons of the tert-butyl group. |
Predicted ¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
| Chemical Shift (δ, ppm) | Assignment | Rationale |
| ~ 149 - 150 | C =O (Boc) | Carbonyl carbon of the carbamate, typically found in this downfield region.[8] |
| ~ 135 - 140 | C-7a | Quaternary carbon at the fusion of the two rings. |
| ~ 125 - 130 | Aromatic CH | Aromatic carbons of the benzene portion of the indole ring. |
| ~ 115 | C-4 | Carbon atom bearing the bromine; its shift is influenced by the heavy atom effect. |
| ~ 85 | C-3 | Carbon atom bearing the iodine; significantly shielded by the heavy atom effect of iodine. |
| ~ 83 - 84 | -C (CH₃)₃ | Quaternary carbon of the tert-butyl group. |
| ~ 28 | -C(C H₃)₃ | The three equivalent methyl carbons of the tert-butyl group. |
Predicted IR (Infrared) Spectroscopy & Mass Spectrometry (MS)
| Technique | Expected Peaks / Features | Rationale |
| IR | ~1730 cm⁻¹ (Strong) | C=O stretch of the Boc-carbamate.[8] |
| ~2975 cm⁻¹ (Medium) | C-H stretching of the tert-butyl group.[8] | |
| ~1450-1580 cm⁻¹ | C=C stretching of the aromatic indole ring.[8] | |
| MS (EI) | M⁺ at m/z 421/423 | Molecular ion peak showing a characteristic 1:1 isotopic pattern due to the presence of one bromine atom. |
| m/z 365/367 | Fragment corresponding to the loss of isobutylene (56 Da) from the molecular ion. | |
| m/z 321/323 | Fragment corresponding to the loss of the entire Boc group (100 Da). |
Protocol: General Spectroscopic Analysis
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NMR Sample Preparation : Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0.00 ppm). Transfer the solution to a 5 mm NMR tube for analysis.[8]
-
IR Sample Preparation (Thin Film) : Dissolve a small amount of the compound in a volatile solvent like dichloromethane. Apply one drop onto a salt (KBr or NaCl) plate and allow the solvent to evaporate completely, leaving a thin film for analysis.[8]
-
Mass Spectrometry : Introduce the sample into the mass spectrometer via a suitable ionization method (e.g., Electron Impact or Electrospray Ionization) to observe the molecular ion and its fragmentation patterns.
Chemical Reactivity and Synthetic Utility
The synthetic power of this molecule lies in the distinct reactivity of its functional groups, which can be addressed selectively. This allows for a multi-step, divergent synthesis from a single, advanced intermediate.
Caption: Key Reaction Pathways of the Title Compound.
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Boc Deprotection : The Boc group is readily cleaved under acidic conditions, most commonly with trifluoroacetic acid (TFA) in a solvent like DCM.[3] This unmasks the indole N-H, which can then participate in N-alkylation, N-arylation, or act as a hydrogen bond donor in a final drug candidate.
-
Site-Selective Cross-Coupling : The difference in bond strength (C-I < C-Br) is the cornerstone of this molecule's utility. The C-I bond at the 3-position can be selectively functionalized using palladium-catalyzed cross-coupling reactions under relatively mild conditions, leaving the C-Br bond intact. Subsequently, the C-Br bond at the 4-position can be reacted under more forcing conditions (e.g., using a different catalyst, ligand, or higher temperature) to introduce a second point of diversity. This stepwise approach is invaluable for systematically exploring the structure-activity relationship (SAR) of a drug scaffold.
Proposed Synthetic Pathway
A robust and logical synthesis can be proposed based on established indole chemistry methodologies.[2] The pathway involves two key transformations: N-protection followed by electrophilic iodination.
Caption: Proposed Two-Step Synthesis Workflow.
Step 1: N-Boc Protection of 4-Bromoindole
-
Protocol :
-
Dissolve 4-bromoindole (1.0 equiv.) in anhydrous dichloromethane (DCM).
-
Add 4-(dimethylamino)pyridine (DMAP, 0.1 equiv.) as a catalyst.
-
Add di-tert-butyl dicarbonate (Boc₂O, 1.2 equiv.) portion-wise at room temperature.
-
Stir the mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, dilute the mixture with DCM and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 4-bromo-1H-indole-1-carboxylate.[2]
-
-
Causality : The indole N-H is weakly acidic and not highly nucleophilic. DMAP acts as a nucleophilic catalyst, reacting with Boc₂O to form a more reactive intermediate, thereby accelerating the acylation of the indole nitrogen.[2]
Step 2: Electrophilic Iodination
-
Protocol :
-
Dissolve the N-Boc-4-bromoindole (1.0 equiv.) from the previous step in a suitable solvent such as acetonitrile or THF.
-
Add N-Iodosuccinimide (NIS, 1.1 equiv.) to the solution at room temperature.
-
Stir the reaction for 1-3 hours, monitoring by TLC for the consumption of the starting material.
-
Once complete, quench the reaction with aqueous sodium thiosulfate solution to remove any unreacted iodine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash with brine, dry over sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel to obtain the final product.
-
-
Causality : The N-Boc group, while protecting, is also electron-withdrawing and deactivates the indole ring slightly. However, the 3-position remains the most electron-rich and sterically accessible site for electrophilic attack. NIS serves as a mild source of an electrophilic iodine cation (I⁺), which readily substitutes the proton at the C-3 position.
Applications in Research and Drug Development
This compound is not an end-product but a high-value starting material. Its utility has been demonstrated in the synthesis of biologically active molecules.
-
Kinase Inhibitors : The indole scaffold is a common core for kinase inhibitors. The ability to functionalize both the 3- and 4-positions allows for the synthesis of complex molecules that can target the ATP-binding site of kinases like CDK9 and Ibrutinib, which are important in cancer therapy.[9]
-
Antibacterial Agents : The indole core is also found in many antibacterial compounds. The poly-substituted nature of this intermediate allows for the creation of novel derivatives to combat drug-resistant bacteria like extensively drug-resistant S. Typhi.[10][11]
-
Structure-Activity Relationship (SAR) Studies : In drug discovery, generating a wide array of analogs is crucial for optimizing potency, selectivity, and pharmacokinetic properties. This building block is ideal for this purpose, providing two distinct handles for diversification.
Safety and Handling
As a laboratory chemical, 4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester requires careful handling to minimize exposure and risk.
| Hazard Statement | Precautionary Measure | Source |
| Causes skin irritation. | Wear protective gloves. Wash skin thoroughly after handling. | [12][13][14] |
| Causes serious eye irritation. | Wear eye/face protection. Rinse cautiously with water for several minutes if in eyes. | [12][13][14] |
| May cause respiratory irritation. | Avoid breathing dust/fumes. Use only outdoors or in a well-ventilated area. | [12][13] |
-
Personal Protective Equipment (PPE) : Always wear a lab coat, nitrile gloves, and chemical safety goggles when handling this compound.
-
Engineering Controls : All manipulations should be performed inside a certified chemical fume hood to prevent inhalation of dust or vapors.[13]
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents.[12] Some sources suggest it may be air-sensitive and should be stored under an inert atmosphere.[13]
-
Disposal : Dispose of waste material in accordance with local, state, and federal regulations. Do not allow the chemical to enter the environment.[12]
Conclusion
4-Bromo-3-iodoindole-1-carboxylic acid tert-butyl ester is more than just a chemical compound; it is a strategic tool for synthetic and medicinal chemists. Its carefully arranged functional groups provide a blueprint for the efficient and selective construction of complex molecular architectures. The combination of a stable protecting group with two orthogonally reactive halogen handles makes it an exceptionally powerful intermediate for developing next-generation therapeutics and exploring new frontiers in chemical biology. This guide provides the foundational knowledge for researchers to harness its full potential safely and effectively.
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- 4-Bromo-2,3-dihydro-indole-1-carboxylic acid tert-butyl ester | 885272-46-8. Sigma-Aldrich.
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